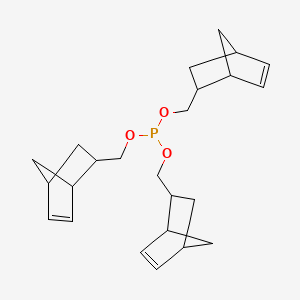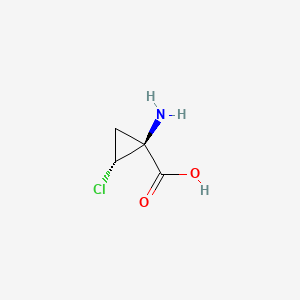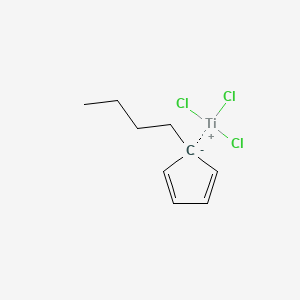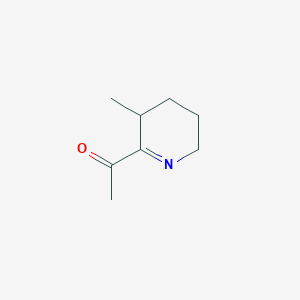
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C8H13NO. It is known for its distinctive aroma, often described as resembling baked goods or popcorn. This compound is part of the tetrahydropyridine family, which includes various isomers and derivatives with significant biological and industrial relevance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-pyridone with acetyl chloride in the presence of a base, such as pyridine, to form the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces saturated tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some tetrahydropyridine derivatives are explored for their pharmacological effects, such as dopamine receptor agonists.
Industry: This compound is used as a flavoring agent in the food industry due to its characteristic aroma
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dopamine receptor agonists bind to dopamine receptors in the brain, modulating neurotransmitter activity and exerting effects on mood and behavior . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma similar to baked goods.
2-Acetyl-1-pyrroline: Another compound with a similar aroma profile.
1,2,3,4-Tetrahydropyridine: A structural isomer with different chemical properties
Uniqueness
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and acetyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(5-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-4-3-5-9-8(6)7(2)10/h6H,3-5H2,1-2H3 |
Clave InChI |
JVZLPEDBXLQRIU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN=C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)


![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
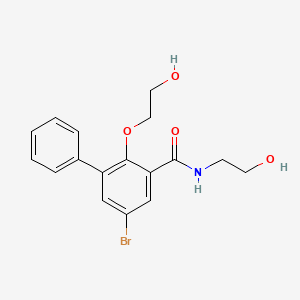
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
